

# Application Note: Quantification of Budesonide in Exhaled Breath Condensate Using Budesonide-d8

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Budesonide acid-d8*

Cat. No.: *B15138985*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Budesonide is a potent glucocorticoid widely used in the treatment of asthma and other respiratory diseases. Monitoring its concentration in the airways is crucial for pharmacokinetic studies and for optimizing therapeutic regimens. Exhaled breath condensate (EBC) offers a non-invasive method to sample the airway lining fluid, providing a valuable matrix for therapeutic drug monitoring. This application note details a robust and sensitive method for the quantification of budesonide in EBC using a deuterated internal standard, Budesonide-d8, followed by chromatographic analysis. While the primary validated method in EBC utilizes High-Performance Liquid Chromatography with UV detection (HPLC-UV), a representative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol is also provided as a highly sensitive alternative.

## Analytical Principles

The quantification of budesonide in the complex EBC matrix is achieved by adding a known amount of a stable isotope-labeled internal standard, Budesonide-d8. This internal standard mimics the chemical behavior of the analyte during sample preparation and analysis, correcting for any potential loss or matrix effects. The ratio of the analyte signal to the internal standard

signal is used to construct a calibration curve and accurately determine the concentration of budesonide in the sample.

## Experimental Protocols

### Exhaled Breath Condensate (EBC) Collection

A standardized EBC collection procedure is critical for obtaining reproducible results.[\[1\]](#)[\[2\]](#)

Materials:

- EBC collection device (e.g., ECoScreen)
- Saliva trap
- Nose clip
- Cryo-vials

Protocol:

- Assemble the EBC collection device according to the manufacturer's instructions, ensuring the condensing surface is clean and inert.
- Have the subject rinse their mouth with water to minimize salivary contamination.
- The subject should wear a nose clip and breathe tidally through the mouthpiece, which is connected to a saliva trap and the condenser.
- Collect EBC for a predefined period, typically 10-15 minutes, to obtain a sufficient volume (approximately 1-2 mL).[\[3\]](#)
- Immediately after collection, aliquot the EBC into pre-labeled cryo-vials.
- For immediate analysis of certain biomarkers like pH, proceed as required. For budesonide quantification, samples should be immediately frozen and stored at -70°C or lower until analysis to ensure the stability of the analyte.[\[1\]](#)

## Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)

This protocol is based on the method developed by Samini et al. for the extraction of budesonide from EBC.[4]

### Materials:

- Budesonide and Budesonide-d8 stock solutions
- Methanol (Disperser solvent)
- Chloroform (Extraction solvent)
- Conical centrifuge tubes
- Vortex mixer
- Centrifuge

### Protocol:

- Allow the frozen EBC samples to thaw at room temperature.
- In a conical centrifuge tube, add a defined volume of the EBC sample (e.g., 1 mL).
- Spike the sample with the Budesonide-d8 internal standard solution to a final concentration within the linear range of the assay.
- Add 1 mL of methanol (disperser solvent) to the EBC sample.
- Rapidly inject 200  $\mu$ L of chloroform (extraction solvent) into the mixture. A cloudy solution will form.
- Vortex the mixture for 1 minute to ensure thorough mixing and extraction.
- Centrifuge the sample at 3500 rpm for 5 minutes to separate the organic and aqueous phases.

- Carefully collect the sedimented organic phase (chloroform) containing the budesonide and internal standard using a microsyringe.
- Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in a suitable volume of the mobile phase for chromatographic analysis.

## Chromatographic Analysis Method 1: HPLC-UV

This method is based on the validated protocol for budesonide quantification in EBC.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., Hypersil C18, 5  $\mu$ m).
- Mobile Phase: A mixture of ethanol, acetonitrile, and phosphate buffer (pH 3.4; 25.6 mM) in a ratio of 2:30:68 (v/v/v).
- Flow Rate: 1.5 mL/min.
- Detection Wavelength: 240 nm.
- Injection Volume: 20  $\mu$ L.

## Chromatographic Analysis Method 2: Representative LC-MS/MS

This method is a representative protocol based on the analysis of budesonide in other biological fluids like plasma, as it offers higher sensitivity and selectivity.

Instrumentation and Conditions:

- LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7  $\mu$ m, 2.1 mm x 50 mm).
- Mobile Phase A: Water with 2.5 mM ammonium formate.
- Mobile Phase B: Methanol with 2.5 mM ammonium formate.
- Gradient: A suitable gradient to separate budesonide from matrix components (e.g., start with 60% B, ramp to 95% B, and then re-equilibrate).
- Flow Rate: 0.2 mL/min.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
  - Budesonide: 431.3 > 323.2
  - Budesonide-d8: 439.3 > 323.2

## Data Presentation

The following tables summarize the quantitative performance of the analytical methods for budesonide.

Table 1: HPLC-UV Method Validation in Exhaled Breath Condensate (Based on the findings of Samini et al.)

Parameter	Result
Linearity Range	21 - 210 $\mu$ g/L
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 10%

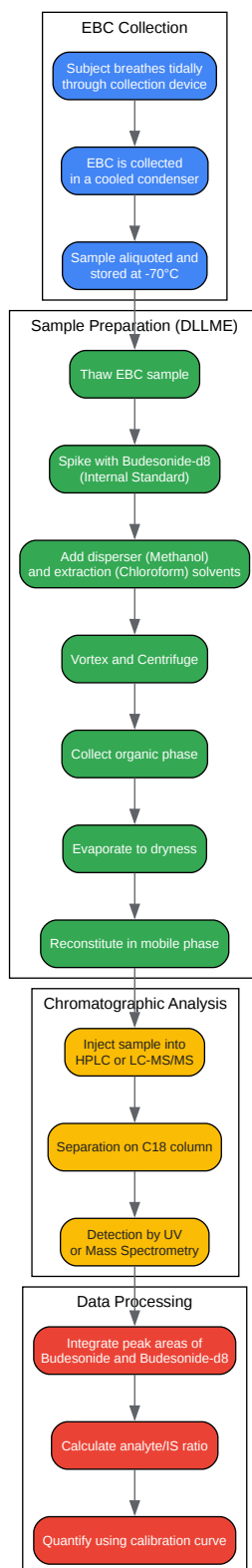
Table 2: Representative LC-MS/MS Method Validation in Human Plasma (This data is from plasma analysis and serves as a reference for the expected performance of an LC-MS/MS method)

Parameter	Result
Linearity Range	1.0 - 500 ng/mL
Lower Limit of Quantification (LLOQ)	1.0 ng/mL
Intra-day Accuracy	-6.33% to -0.056%
Inter-day Accuracy	-5.44% to -1.22%
Intra-day Precision (%RSD)	1.67% to 8.05%
Inter-day Precision (%RSD)	4.45% to 6.48%

## Visualizations

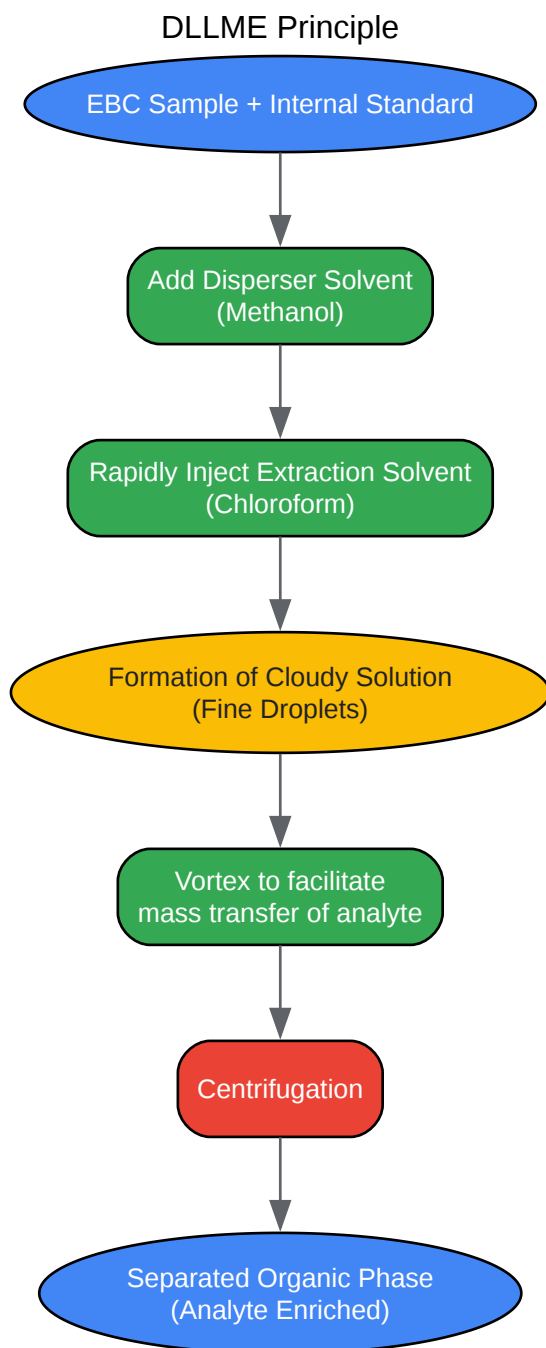
## Experimental Workflow

## Workflow for Budesonide Quantification in EBC

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Caption: Overall experimental workflow from EBC collection to final quantification.

## Dispersive Liquid-Liquid Microextraction (DLLME) Process



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Caption: The principle of Dispersive Liquid-Liquid Microextraction (DLLME).



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)